molecular formula C8H4BrFS B3035519 7-Bromo-4-fluorobenzo[b]thiophene CAS No. 324768-96-9

7-Bromo-4-fluorobenzo[b]thiophene

Cat. No.: B3035519
CAS No.: 324768-96-9
M. Wt: 231.09 g/mol
InChI Key: GRWQGVKHZPDRQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-4-fluorobenzo[b]thiophene is a useful research compound. Its molecular formula is C8H4BrFS and its molecular weight is 231.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Derivative Formation

  • 7-Bromo-4-fluorobenzo[b]thiophene derivatives have been synthesized and explored for their pharmacological potential. One study discusses the preparation of 5-fluoro-, 5-chloro-, 5-bromo-, 7-chloro-, and 7-bromo-3-methylbenzo[b]thiophen through cyclization processes, leading to compounds with potential pharmacological activity (Chapman, Clarke, & Sawhney, 1968).
  • The synthesis of 7-aryl or 7-heteroarylamino-2,3-dimethylbenzo[b]thiophenes via Buchwald-Hartwig cross-coupling has been explored. These compounds were evaluated for antioxidant activity, demonstrating the potential for developing new therapeutics (Queiroz, Ferreira, Calhelha, & Estevinho, 2007).

Reactions and Mechanisms

  • Studies on the reaction between 3-bromo-2-nitrobenzo[b]thiophene and amines revealed novel aromatic nucleophilic substitution with rearrangement. This research provides insights into synthetic methods and reaction mechanisms involving benzo[b]thiophene derivatives (Guerrera, Salerno, Lamartina, & Spinelli, 1995).

Material Science and Electronics

  • In material science, benzo[b]thiophene derivatives, including this compound, have been investigated for their potential use in organic electronics. For example, a study discusses the modification of poly(3,4-ethylenedioxythiophene) with halobenzoic acids, demonstrating significant improvements in conductivity and potential applications in solar cell technology (Tan, Zhou, Ji, Huang, & Chen, 2016).

Novel Synthesis Methods

  • A novel palladium-mediated coupling approach to synthesize 2,3-disubstituted benzo[b]thiophenes, applicable to this compound, has been developed. This method offers a flexible and convergent route for creating structurally diverse compounds, potentially useful in medicinal chemistry and drug discovery (Flynn, Verdier-Pinard, & Hamel, 2001).

Safety and Hazards

The safety data sheet for 7-Bromo-4-fluorobenzo[b]thiophene indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water .

Properties

IUPAC Name

7-bromo-4-fluoro-1-benzothiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrFS/c9-6-1-2-7(10)5-3-4-11-8(5)6/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRWQGVKHZPDRQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1F)C=CS2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrFS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Bromo-4-fluorobenzo[b]thiophene
Reactant of Route 2
Reactant of Route 2
7-Bromo-4-fluorobenzo[b]thiophene
Reactant of Route 3
7-Bromo-4-fluorobenzo[b]thiophene
Reactant of Route 4
7-Bromo-4-fluorobenzo[b]thiophene
Reactant of Route 5
Reactant of Route 5
7-Bromo-4-fluorobenzo[b]thiophene
Reactant of Route 6
7-Bromo-4-fluorobenzo[b]thiophene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.